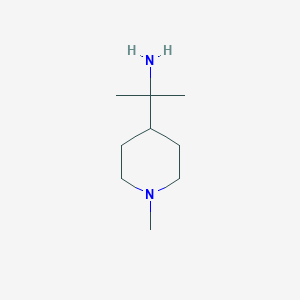
2-(1-Methylpiperidin-4-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylpiperidin-4-yl)propan-2-amine is a chemical compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine typically involves the reaction of 1-methylpiperidine with appropriate alkylating agents. One common method includes the alkylation of 1-methylpiperidine with 2-bromo-2-methylpropane under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylpiperidin-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylpiperidin-4-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Methylpiperidin-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylpiperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Uniqueness
2-(1-Methylpiperidin-4-yl)propan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group on the piperidine ring and the propan-2-amine side chain contribute to its reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C9H20N2 |
|---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-4-yl)propan-2-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2,10)8-4-6-11(3)7-5-8/h8H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
JZNWMAXEKHLJFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCN(CC1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene](/img/structure/B15093954.png)

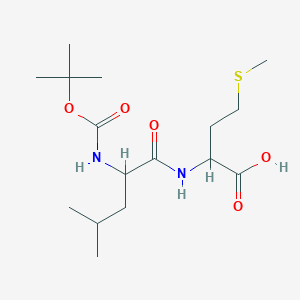
![5-Amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B15093968.png)

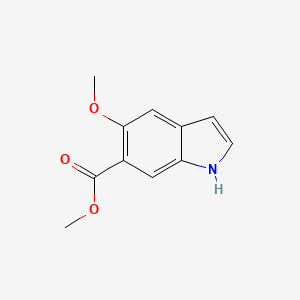
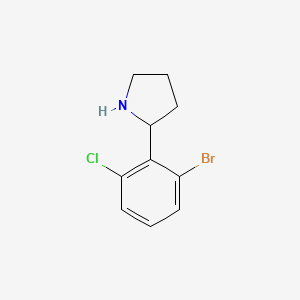
![8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15094002.png)

![2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)
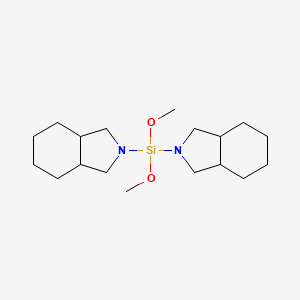
![(14-Ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate](/img/structure/B15094012.png)

